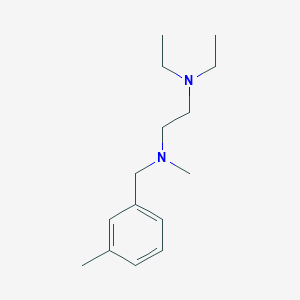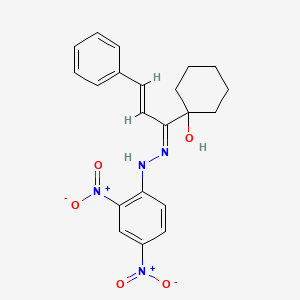![molecular formula C17H13ClFN3O2 B5799307 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5799307.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CMFOB, and it belongs to the class of benzamide derivatives. CMFOB has been shown to exhibit promising biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of CMFOB is not fully understood, but it is believed to involve the modulation of several signaling pathways. CMFOB has been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which are known to play a crucial role in inflammation and cancer. CMFOB also modulates the expression of several genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and physiological effects:
CMFOB has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that CMFOB inhibits the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. CMFOB also reduces the activation of microglia and astrocytes, leading to a decrease in neuroinflammation. In cancer cells, CMFOB induces apoptosis and inhibits the proliferation of cancer cells, leading to a decrease in tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
CMFOB has several advantages for lab experiments. It exhibits a high level of purity and stability, making it suitable for long-term storage and large-scale production. CMFOB is also highly soluble in organic solvents, making it easy to work with in the lab. However, CMFOB has some limitations, including its potential toxicity and limited bioavailability in vivo. Further studies are needed to address these limitations and optimize the therapeutic potential of CMFOB.
Zukünftige Richtungen
Several future directions for the study of CMFOB can be identified. One potential direction is to investigate the potential of CMFOB as a therapeutic agent for neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease. Another direction is to explore the potential of CMFOB as a chemotherapeutic agent for various types of cancer. Further studies are also needed to optimize the synthesis method of CMFOB and improve its bioavailability in vivo. Overall, the study of CMFOB holds great promise for the development of novel therapeutics for a wide range of diseases.
Synthesemethoden
The synthesis of CMFOB involves the reaction of 3-fluoro-N-methylbenzamide with 4-chlorophenylhydrazine and ethyl chloroformate in the presence of a base. The resulting product is then treated with sodium azide and triethylamine to yield the final product, CMFOB. This synthesis method has been optimized to provide a high yield of pure CMFOB, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
CMFOB has been extensively studied for its potential therapeutic applications. In vitro and in vivo studies have shown that CMFOB exhibits anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of microglia and astrocytes. CMFOB has also been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
Eigenschaften
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c1-22(17(23)12-3-2-4-14(19)9-12)10-15-20-16(21-24-15)11-5-7-13(18)8-6-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEOWWFMMXYQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5799228.png)


![N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5799240.png)



![N-(3-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5799268.png)
![2-chloro-4-methyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5799272.png)
![N-(2-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5799278.png)



